molecular formula C26H19BrF3N3OS B2537191 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226427-22-0

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2537191
CAS No.: 1226427-22-0
M. Wt: 558.42
InChI Key: AJLCUTARGLDMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a structurally complex small molecule featuring a central 1H-imidazole core substituted with a 4-bromophenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. A thioether linkage connects the imidazole to a ketone moiety, which is further linked to an indoline ring. This compound integrates multiple pharmacophoric elements: the imidazole ring (a common scaffold in bioactive molecules), the trifluoromethyl group (enhancing lipophilicity and metabolic stability), and the indoline moiety (associated with kinase inhibition and anticancer activity).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrF3N3OS/c27-20-10-8-18(9-11-20)23-15-31-25(33(23)21-6-3-5-19(14-21)26(28,29)30)35-16-24(34)32-13-12-17-4-1-2-7-22(17)32/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLCUTARGLDMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process typically starting from readily available precursors. The key steps include:

  • Formation of the Imidazole Ring : The synthesis usually begins with the preparation of the imidazole derivative, which is then functionalized with a bromophenyl group.
  • Thioether Formation : The introduction of the thioether linkage is critical for enhancing biological activity.
  • Indoline Coupling : The final step involves coupling with indoline to achieve the target structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole moieties have shown significant activity against various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory activities.

  • In Vitro Studies : These studies often measure cytokine production in response to inflammatory stimuli, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Derivatives containing bromophenyl groups are known for their broad-spectrum antimicrobial activity.

Activity Type Tested Organisms Effectiveness
AntibacterialStaphylococcus aureus, E. coliModerate to High
AntifungalCandida albicansModerate

Case Studies

A few case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A study published in Molecular Cancer Therapeutics reported that imidazole-based compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Inflammation Model : In animal models of inflammation, compounds analogous to our target compound significantly reduced paw edema in rats, suggesting effective anti-inflammatory properties.

Research Findings

Various research findings support the biological activity of related compounds:

  • A study indicated that thioether-containing imidazoles could inhibit certain kinases involved in cancer progression.
  • Another investigation found that these compounds could modulate immune responses by affecting T-cell activation and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Structural Features Differences from Target Compound
Target Compound Imidazole with 4-Br-C₆H₄ (C5), CF₃-C₆H₄ (N1), thioether-linked indolin-1-yl-ethanone Reference structure
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole with methyl and phenyl groups; oxadiazole-thioether linkage to phenylethanone Replaces indoline with oxadiazole and phenyl; lacks bromo/CF₃ substituents
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone Direct imidazole-ethanone linkage; CF₃-C₆H₄ substituent No thioether or indoline; simpler substitution pattern
(5-Bromo-2-furyl)-[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone Bromo-furan and thioether-linked dihydroimidazole Dihydroimidazole core; furan instead of phenyl; lacks indoline and trifluoromethyl groups
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzimidazole-pyridine-imidazole hybrid; CF₃ substituent Benzimidazole core; pyridine linker; lacks thioether and indoline

Q & A

Q. What synthetic methodologies are employed to prepare 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Imidazole Core Formation : Cyclocondensation of substituted aryl aldehydes with amines under reflux in solvents like ethanol or THF, catalyzed by ammonium acetate .
  • Thioether Linkage : Reaction of the imidazole intermediate with a thiol-containing indolin-1-yl ethanone derivative using coupling agents (e.g., DCC) or base-mediated nucleophilic substitution .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures to achieve >95% purity . Key challenges include optimizing reaction temperatures and protecting groups for the trifluoromethyl and bromophenyl substituents to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., downfield shifts for the imidazole C-2 proton at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond at ~1.76 Å) and dihedral angles between the imidazole and indolinone moieties, critical for conformational studies .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How does the thioether linkage influence the compound’s conformational stability and binding interactions?

X-ray data reveals that the thioether group adopts a gauche conformation, stabilizing intramolecular van der Waals interactions between the trifluoromethylphenyl and indolinone groups. This conformation enhances rigidity, which is critical for target binding selectivity (e.g., kinase inhibition) . Computational studies (DFT) further suggest that sulfur’s polarizability facilitates π–π stacking with aromatic residues in enzyme active sites .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the imidazole and indolinone moieties?

  • Bromophenyl Group : Replacement with electron-withdrawing groups (e.g., nitro) increases electrophilicity but reduces solubility, as shown in analogs from similar imidazole-thioether scaffolds .
  • Trifluoromethylphenyl Group : Substitution at the 3-position (vs. 4-position) improves metabolic stability by resisting cytochrome P450 oxidation .
  • Indolinone Modifications : Adding methyl groups to the indolinone ring enhances hydrophobic interactions in molecular docking studies with tubulin .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic parameters?

Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., DMF vs. THF) affect intermediates’ solubility and reaction rates .
  • Crystallization Artifacts : Polymorphism or solvent inclusion in crystal lattices can alter reported bond angles or unit cell parameters . Mitigation strategies include standardizing reaction protocols and using differential scanning calorimetry (DSC) to assess crystal purity .

Q. What advanced analytical methods optimize purity assessment for this compound?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect trace impurities (<0.1%) .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in solution-phase assays, critical for biological activity validation .
  • Synchrotron XRD : High-resolution data collection resolves disorder in the trifluoromethyl group’s orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.